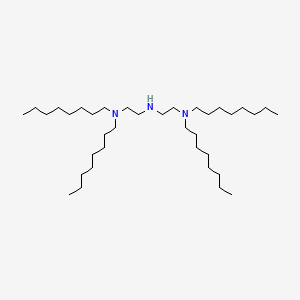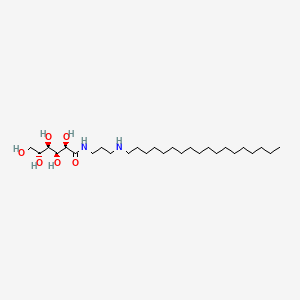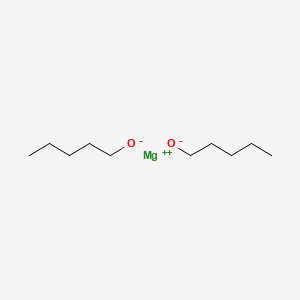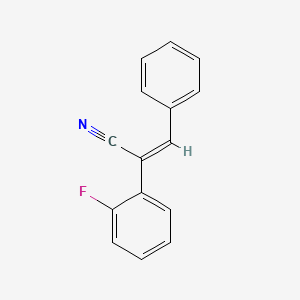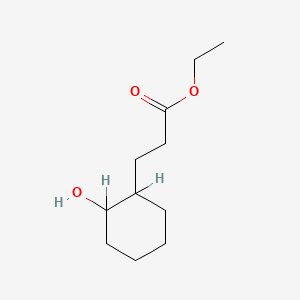
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione est un composé organométallique unique qui présente un atome de plomb lié à une structure isoindole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione implique généralement la réaction du chlorure de triéthylplomb avec l'isoindole-1,3-dione dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et la dégradation du composé de plomb. Les conditions de réaction incluent souvent:
Solvant: Des solvants anhydres tels que le tétrahydrofurane (THF) ou le dichlorométhane.
Température: La réaction est généralement conduite à basse température (0-5°C) pour contrôler la réactivité du composé de plomb.
Catalyseurs: Dans certains cas, des catalyseurs tels que des complexes de palladium ou de platine peuvent être utilisés pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de 2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des volumes plus importants, la garantie de la pureté des réactifs et la mise en œuvre de mesures de sécurité pour la manipulation des composés de plomb. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione subit diverses réactions chimiques, notamment:
Oxydation: L'atome de plomb peut être oxydé à des états d'oxydation supérieurs à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le groupe triéthylplomb peut être substitué par d'autres groupes fonctionnels à l'aide de nucléophiles tels que les thiols ou les amines.
Réactifs et conditions communs
Oxydation: Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4).
Réduction: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Thiols (R-SH), amines (R-NH2).
Principaux produits formés
Oxydation: Oxydes de plomb ou hydroxydes de plomb.
Réduction: Hydrures de plomb ou plomb élémentaire.
Substitution: Composés avec de nouveaux groupes fonctionnels remplaçant le groupe triéthylplomb.
Applications de recherche scientifique
2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme précurseur dans la synthèse d'autres composés organométalliques et comme réactif dans diverses transformations organiques.
Biologie: Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères conducteurs ou les catalyseurs pour les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires par l'intermédiaire de son atome de plomb. L'atome de plomb peut former des complexes de coordination avec diverses biomolécules, affectant leur fonction. Le composé peut également interagir avec les voies cellulaires, conduisant à des modifications des processus cellulaires tels que l'activité enzymatique ou l'expression génique.
Applications De Recherche Scientifique
2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Triéthylétain)-1H-isoindole-1,3(2H)-dione: Structure similaire mais avec un atome d'étain au lieu du plomb.
2-(Triéthylgermyl)-1H-isoindole-1,3(2H)-dione: Structure similaire mais avec un atome de germanium au lieu du plomb.
2-(Triéthylsilyl)-1H-isoindole-1,3(2H)-dione: Structure similaire mais avec un atome de silicium au lieu du plomb.
Unicité
2-(Triéthylplomb)-1H-isoindole-1,3(2H)-dione est unique en raison de la présence de l'atome de plomb, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues
Propriétés
Numéro CAS |
13560-58-2 |
|---|---|
Formule moléculaire |
C14H19NO2Pb |
Poids moléculaire |
440 g/mol |
Nom IUPAC |
2-triethylplumbylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
OOXRAMLGHFBZIZ-UHFFFAOYSA-M |
SMILES canonique |
CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



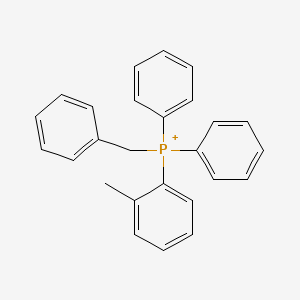
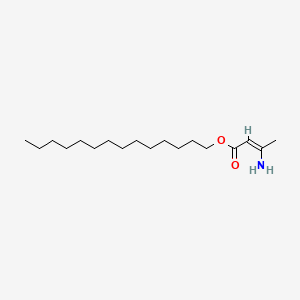
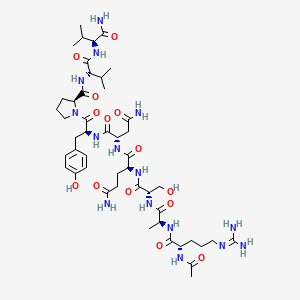


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
